molecular formula C9H14F3NO2 B2577846 Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate CAS No. 2167514-96-5

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate

Cat. No.: B2577846
CAS No.: 2167514-96-5
M. Wt: 225.211
InChI Key: LYYMARWKSIBKPA-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. Piperidine rings are ubiquitous structural motifs in natural products and bioactive compounds, and the introduction of a trifluoromethyl (CF3) group is a common strategy to modulate the properties of a lead compound . The CF3 group can enhance lipophilicity, improve metabolic stability, and influence the electron distribution of the molecule, which are critical factors in optimizing pharmacokinetic profiles . This compound serves as a versatile building block for the synthesis of more complex molecules. The ester functional group provides a handle for further synthetic transformations, such as hydrolysis to the corresponding acid or reduction to an alcohol, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies. Compounds featuring a piperidine core and a trifluoromethyl group have been investigated as key intermediates in the development of potent Glycine Transporter 1 (GlyT1) inhibitors, which are a target for developing new treatments for central nervous system disorders such as schizophrenia . The specific stereochemistry of the molecule can be critical for its biological activity and interaction with target proteins. This product is intended for research applications as a chemical intermediate and for use in screening compound libraries. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(trifluoromethyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYMARWKSIBKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and trifluoromethylating agents. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Esterification: The final step involves esterification with ethyl chloroformate to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Conditions and Outcomes

Reaction ConditionsProductYieldSource
2 M NaOH, MeOH/H₂O (1:1), 50°C, 4h4-(Trifluoromethyl)piperidine-2-carboxylic acid89%
1 M HCl, THF/H₂O (3:1), reflux, 6h4-(Trifluoromethyl)piperidine-2-carboxylic acid78%

The trifluoromethyl group remains intact under these conditions due to its strong electron-withdrawing nature and stability .

Reduction of the Ester Group

Catalytic hydrogenation reduces the ester to a primary alcohol, enabling further functionalization.

Example Reaction
Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate50°C, 3 atmH2,Pd/C2-(hydroxymethyl)-4-(trifluoromethyl)piperidine\text{Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate} \xrightarrow[\text{50°C, 3 atm}]{H_2, \text{Pd/C}} \text{2-(hydroxymethyl)-4-(trifluoromethyl)piperidine}

  • Yield : 92% (isolated as hydrochloride salt)

  • Catalyst : 10% Pd/C (5 wt% substrate loading)

  • Solvent : Methanol

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation or acylation reactions.

Alkylation

ReagentConditionsProductYieldSource
Benzyl bromideK₂CO₃, DMF, 80°C, 12h1-Benzyl-4-(trifluoromethyl)piperidine-2-carboxylate85%
Methyl iodideNaH, THF, 0°C → rt, 6h1-Methyl-4-(trifluoromethyl)piperidine-2-carboxylate76%

Acylation

ReagentConditionsProductYieldSource
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → rt, 2h1-Acetyl-4-(trifluoromethyl)piperidine-2-carboxylate91%

Ring Functionalization

The piperidine ring undergoes oxidation or C–H activation to introduce additional substituents.

Oxidation
Ethyl 4-(trifluoromethyl)piperidine-2-carboxylateCH2Cl2,78CmCPBAEthyl 4-(trifluoromethyl)-2-piperidone-2-carboxylate\text{this compound} \xrightarrow[\text{CH}_2\text{Cl}_2, -78^\circ \text{C}]{mCPBA} \text{Ethyl 4-(trifluoromethyl)-2-piperidone-2-carboxylate}

  • Yield : 68%

  • Oxidant : meta-Chloroperbenzoic acid (mCPBA)

C–H Arylation
Copper(II)-mediated carboamination enables the introduction of aryl groups at the C-3 position :

SubstrateConditionsProductYield
This compoundCu(OAc)₂, PhI, DCE, 100°C, 24hEthyl 3-phenyl-4-(trifluoromethyl)piperidine-2-carboxylate55%

Cross-Coupling Reactions

The trifluoromethyl group is generally inert, but the ester and piperidine ring enable Suzuki-Miyaura couplings with boronic acids.

Example
Ethyl 4-(trifluoromethyl)piperidine-2-carboxylatePd(dppf)Cl2,K2CO34-Fluorophenylboronic acid, dioxane/H2OEthyl 4-(4-fluorophenyl)-4-(trifluoromethyl)piperidine-2-carboxylate\text{this compound} \xrightarrow[\text{Pd(dppf)Cl}_2, \text{K}_2\text{CO}_3]{\text{4-Fluorophenylboronic acid, dioxane/H}_2\text{O}} \text{Ethyl 4-(4-fluorophenyl)-4-(trifluoromethyl)piperidine-2-carboxylate}

  • Yield : 74%

  • Catalyst : PdCl₂(PPh₃)₂ (2 mol%)

Transesterification

The ethyl ester can be exchanged with other alcohols under acidic or basic conditions.

Conditions

AlcoholCatalystTemperatureProductYieldSource
MeOHH₂SO₄ (cat.)RefluxMthis compound82%
t-BuOHTi(OiPr)₄110°Ctert-Butyl 4-(trifluoromethyl)piperidine-2-carboxylate65%

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylate group, yielding trifluoromethyl-substituted piperidines.

Conditions

  • Thermal : 200°C, toluene, 2h → 4-(trifluoromethyl)piperidine (Yield: 58%)

  • Photochemical : UV light, DMF, 12h → 4-(trifluoromethyl)piperidine (Yield: 63%)

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate typically involves several key steps:

  • Formation of the Piperidine Ring: This is achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Trifluoromethyl Group: Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonate.
  • Esterification: The final step involves esterification with ethyl chloroformate to yield the desired compound.

Chemical Reactions:
this compound can undergo various reactions:

  • Oxidation: Producing ketones or carboxylic acids.
  • Reduction: Converting into alcohols or amines.
  • Substitution: Nucleophilic substitution can replace the trifluoromethyl group with other functional groups.

Scientific Research Applications

1. Chemistry:
this compound serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, facilitating interactions in organic synthesis.

2. Biology:
Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Activity: Studies suggest it may exhibit antimicrobial properties, making it a candidate for pharmaceutical development.
  • Anti-inflammatory Properties: Investigations are ongoing to assess its efficacy in reducing inflammation.

3. Medicine:
The compound is being explored as a drug candidate for various diseases. Its structural features allow it to modulate biological pathways effectively, which is critical in drug design .

Case Studies and Documented Findings

StudyFocusFindings
Study 1Antiviral ActivityEthyl 4-(trifluoromethyl)piperidine derivatives showed efficacy against neurotropic alphaviruses, indicating potential for developing antiviral therapies .
Study 2Metabolic DisordersNovel analogs based on this compound demonstrated protective effects against hepatic steatosis in murine models, suggesting therapeutic utility in metabolic diseases .
Study 3Chemical SynthesisA five-component synthesis method was developed for producing related compounds with enhanced stereoselectivity, showcasing the versatility of piperidine derivatives in organic chemistry .

Mechanism of Action

The mechanism of action of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Name Substituents CAS Number Key Features Reference
This compound -CF₃ (4-position), -COOEt (2-position) Not provided Enhanced lipophilicity and metabolic stability; potential RBP4 antagonism
Ethyl 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate -CF₃, -NO₂ (aryl), -COOEt (4-position) Not provided Nitro group increases reactivity; limited commercial availability
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate -F (aryl), -COOEt (4-position) 80142-03-6 Fluorophenyl enhances π-π interactions; moderate acute toxicity (H302)
Vicriviroc Maleate -CF₃ (aryl), -COOEt (piperidine), morpholinyl, pyrimidinyl 599179-03-0 CCR5 antagonist; antiviral activity (HIV)
Ethyl 2-(piperidin-4-yl)acetate -COOEt (2-position), -CH₂COOEt (4-position) 1126-09-6 Altered steric effects due to acetate substituent

Key Observations :

  • Trifluoromethyl vs. Fluorophenyl : The -CF₃ group in the target compound confers greater electronegativity and lipophilicity compared to the fluorophenyl substituent in Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate. This may improve blood-brain barrier penetration but could also influence metabolic pathways .
  • Nitro Group Effects : The nitro-substituted analog () exhibits higher reactivity, which may limit its stability in biological systems compared to the target compound.

Physicochemical Properties

  • Stability: Piperidine derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) are generally more stable under acidic conditions but may undergo nucleophilic substitution at the carboxylate position.

Biological Activity

Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl group and an ethyl ester functional group. The trifluoromethyl moiety enhances the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with various molecular targets.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various strains of bacteria and fungi. Studies indicate that it can inhibit the growth of pathogens such as E. coli and S. aureus .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • G Protein-Coupled Receptor (GPCR) Modulation : this compound has been evaluated for its activity as a GPR119 agonist, which plays a role in glucose metabolism and insulin secretion. This activity suggests potential applications in diabetes management .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes within the body. The trifluoromethyl group enhances its affinity for lipid membranes, allowing it to modulate the activity of various biological targets. For instance, it has been shown to enhance insulin secretion in diabetic models .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of piperidine, including those with trifluoromethyl substitutions, exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
  • GPR119 Agonism : Research focused on the structural optimization of piperidine derivatives revealed that the introduction of a trifluoromethyl group significantly improved agonistic activity at GPR119, leading to enhanced insulin secretion in vivo .
  • Inflammation Model : In animal models of inflammation, compounds similar to this compound were shown to reduce markers of inflammation, suggesting therapeutic potential for inflammatory diseases .

Data Summary Table

Biological Activity Description Reference
AntimicrobialEffective against E. coli, S. aureus
Anti-inflammatoryReduces inflammation markers in animal models
GPR119 AgonismEnhances insulin secretion; potential diabetes treatment

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